Prasugrel - 150322-43-3

Prasugrel

Catalog Number: EVT-279672
CAS Number: 150322-43-3
Molecular Formula: C20H20FNO3S
Molecular Weight: 373.4 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

Prasugrel is a thienopyridine derivative classified as a P2Y12 receptor antagonist. [, , ] This classification places it within a group of antiplatelet agents that work by preventing platelet aggregation, a crucial process in blood clot formation. [, ] Unlike its predecessors, ticlopidine and clopidogrel, Prasugrel itself is an inactive prodrug. [] Its role in scientific research stems from its potent and rapid inhibition of platelet aggregation, making it a valuable tool for studying platelet function and thrombosis. []

Future Directions
  • Novel Drug Delivery Systems: Exploring new formulations and delivery methods for Prasugrel could enhance its absorption and bioavailability, potentially improving its effectiveness in critically ill patients or those with malabsorption issues. []

Clopidogrel

    Compound Description: Clopidogrel is a thienopyridine antiplatelet agent that acts as a P2Y12 receptor antagonist. It is a prodrug that requires biotransformation into its active metabolite for pharmacological activity. Clopidogrel is commonly used for the prevention of atherothrombotic events in patients with acute coronary syndrome (ACS) [, , , , , , , , , , , , , , , , , , , , , , , , , ].

Ticagrelor

    Compound Description: Ticagrelor is a cyclopentyltriazolopyrimidine derivative that acts as a reversible P2Y12 receptor antagonist. It does not require metabolic activation and has a faster onset and offset of action compared to clopidogrel. Ticagrelor is used for the prevention of atherothrombotic events in patients with ACS [, , , , , , , , , , , ].

R-138727

    Compound Description: R-138727 is the active metabolite of prasugrel, responsible for its antiplatelet activity. It irreversibly binds to the P2Y12 receptor on platelets, preventing ADP-induced platelet activation and aggregation [, , , , , , ].

    Relevance: R-138727 is the key pharmacologically active compound derived from prasugrel. Understanding its formation and activity is crucial to understanding the overall efficacy and safety profile of prasugrel [, , , , , , ].

Ticlopidine

    Compound Description: Ticlopidine is a first-generation thienopyridine antiplatelet agent that acts as a P2Y12 receptor antagonist. It is a prodrug that requires metabolic activation and has a slower onset of action compared to clopidogrel and prasugrel [].

Aspirin

    Compound Description: Aspirin is a nonsteroidal anti-inflammatory drug (NSAID) that inhibits cyclooxygenase-1 (COX-1) in platelets, preventing the formation of thromboxane A2 and inhibiting platelet aggregation. Aspirin is often used in combination with P2Y12 receptor antagonists, such as prasugrel, for the prevention of atherothrombotic events [, , , , , ].

    Relevance: Aspirin and prasugrel work synergistically to inhibit platelet activation and aggregation through different mechanisms. Combining these agents is common in clinical practice for enhancing antiplatelet effects in ACS patients [, , , , , ].

Cilostazol

    Compound Description: Cilostazol is a phosphodiesterase 3 inhibitor that increases intracellular cyclic adenosine monophosphate (cAMP) levels, leading to vasodilation and inhibition of platelet aggregation. It is used for the treatment of intermittent claudication and may be considered an alternative to thienopyridines in certain cases [].

    Relevance: Cilostazol offers an alternative mechanism for inhibiting platelet aggregation and may be considered in patients who cannot tolerate or are resistant to thienopyridines like prasugrel [].

Overview

Prasugrel is an antiplatelet medication primarily used to reduce the risk of thrombotic cardiovascular events in patients with acute coronary syndrome who are undergoing percutaneous coronary intervention. It is marketed under the brand name Efient and is classified as a thienopyridine derivative. Prasugrel works by inhibiting platelet aggregation, thereby preventing blood clots.

Source and Classification

Prasugrel is derived from thienopyridines, a class of compounds that also includes clopidogrel. It is synthesized from specific chemical precursors and is classified as a prodrug, meaning it requires metabolic activation to exert its pharmacological effects. The compound's active metabolite irreversibly binds to the P2Y12 receptor on platelets, leading to prolonged inhibition of platelet aggregation.

Synthesis Analysis

Methods and Technical Details

The synthesis of prasugrel involves several key steps:

  1. Starting Materials: The synthesis begins with 5,6,7,7a-tetrahydrothieno[3,2-c]pyridin-2(4H)-one as the primary starting material.
  2. Acetylation: The compound undergoes acetylation in situ using an acetylating agent in the presence of an organic base to produce prasugrel. This step is crucial for converting the precursor into the active drug form.
  3. Formation of Prasugrel Hydrochloride: Optionally, prasugrel can be converted into prasugrel hydrochloride by reacting it with hydrogen chloride in an organic solvent .
5 2 cyclopropyl 1 2 fluorophenyl 2 oxoethyl 5 6 7 7a tetrahydrothieno 3 2 c pyridin 2 4H oneAcetylating AgentPrasugrel\text{5 2 cyclopropyl 1 2 fluorophenyl 2 oxoethyl 5 6 7 7a tetrahydrothieno 3 2 c pyridin 2 4H one}\xrightarrow{\text{Acetylating Agent}}\text{Prasugrel}

Impurity Analysis

During the synthesis of prasugrel hydrochloride, various impurities may form. Research has identified and characterized these impurities using methods such as liquid chromatography-mass spectrometry (LC-MS) and gas chromatography-mass spectrometry (GC-MS). These analytical methods have demonstrated high precision and accuracy in detecting prasugrel and its related substances .

Molecular Structure Analysis

Structure and Data

The molecular formula of prasugrel is C20_{20}H20_{20}F1_{1}N2_{2}O3_{3}S. Its structure includes a thienopyridine core with a cyclopropyl group and a fluorophenyl substituent. The compound's three-dimensional structure can be analyzed using X-ray crystallography or computational modeling techniques.

Key structural features include:

  • Thienopyridine Core: Provides the fundamental framework for antiplatelet activity.
  • Cyclopropyl Group: Enhances binding affinity to the P2Y12 receptor.
  • Fluorophenyl Substituent: Contributes to the compound's pharmacokinetic properties.
Chemical Reactions Analysis

Reactions and Technical Details

Prasugrel undergoes various chemical reactions during its synthesis and metabolism:

  1. Acetylation Reaction: The reaction involves an acetylating agent that modifies the thieno-pyridine structure to yield prasugrel.
  2. Metabolic Activation: In vivo, prasugrel is metabolized primarily by cytochrome P450 enzymes to its active metabolite, which irreversibly binds to the P2Y12 receptor on platelets.

The metabolic pathway can be described as follows:

PrasugrelCYP EnzymesActive Metabolite\text{Prasugrel}\xrightarrow{\text{CYP Enzymes}}\text{Active Metabolite}
Mechanism of Action

Prasugrel's mechanism of action involves irreversible inhibition of the P2Y12 receptor on platelets. Upon administration, prasugrel is converted into its active form, which binds to this receptor, preventing adenosine diphosphate from activating platelets. This leads to decreased platelet aggregation and reduced thrombus formation.

Data Supporting Mechanism

Clinical studies have demonstrated that prasugrel significantly reduces the incidence of major cardiovascular events compared to other antiplatelet agents like clopidogrel . The rapid onset of action and potent inhibition make it a preferred choice in acute coronary syndrome management.

Physical and Chemical Properties Analysis

Physical Properties

  • Molecular Weight: 352.44 g/mol
  • Melting Point: Approximately 150–155 °C
  • Solubility: Soluble in organic solvents like methanol and ethanol; slightly soluble in water.

Chemical Properties

  • Stability: Prasugrel is stable under normal conditions but may degrade under extreme pH or temperature conditions.
  • pH: The pH range for stability typically falls between 4 and 8.

Analytical methods such as high-performance liquid chromatography (HPLC) are employed to assess purity and stability over time .

Applications

Prasugrel is primarily used in clinical settings for:

  • Cardiovascular Disease Management: It is indicated for patients with acute coronary syndrome undergoing percutaneous coronary intervention.
  • Research Applications: Studies investigating platelet function and thrombotic disorders often utilize prasugrel to understand its pharmacodynamics and pharmacokinetics better.

Properties

CAS Number

150322-43-3

Product Name

Prasugrel

IUPAC Name

[5-[2-cyclopropyl-1-(2-fluorophenyl)-2-oxoethyl]-6,7-dihydro-4H-thieno[3,2-c]pyridin-2-yl] acetate

Molecular Formula

C20H20FNO3S

Molecular Weight

373.4 g/mol

InChI

InChI=1S/C20H20FNO3S/c1-12(23)25-18-10-14-11-22(9-8-17(14)26-18)19(20(24)13-6-7-13)15-4-2-3-5-16(15)21/h2-5,10,13,19H,6-9,11H2,1H3

InChI Key

DTGLZDAWLRGWQN-UHFFFAOYSA-N

SMILES

CC(=O)OC1=CC2=C(S1)CCN(C2)C(C3=CC=CC=C3F)C(=O)C4CC4

Solubility

2.37e-03 g/L

Synonyms

640315, LY
747, CS
CS 747
CS-747
CS747
Effient
efient
HCl, Prasugrel
Hydrochloride, Prasugrel
LY 640315
LY-640315
LY640315
prasugrel
Prasugrel HCl
Prasugrel Hydrochloride

Canonical SMILES

CC(=O)OC1=CC2=C(S1)CCN(C2)C(C3=CC=CC=C3F)C(=O)C4CC4

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.